5-Methyl-1,7-phenanthroline
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Overview
Description
5-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,7-phenanthroline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup reaction, which involves the cyclization of glycerol with o-phenylenediamine in the presence of an oxidizing agent like sulfuric acid
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like peroxomonosulfate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate in acidic aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
Scientific Research Applications
5-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to chelate metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The compound’s ability to form complexes with metal ions like iron and copper is particularly significant in its biological and industrial applications .
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied phenanthroline derivative known for its strong metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
5-Nitro-1,10-phenanthroline: Known for its dual mechanism of action against Mycobacterium tuberculosis.
Uniqueness of 5-Methyl-1,7-phenanthroline: The presence of the methyl group at the 5th position enhances the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
646058-75-5 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-8-12-11(5-3-6-14-12)13-10(9)4-2-7-15-13/h2-8H,1H3 |
InChI Key |
LNAWVILLFOTQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1C=CC=N3 |
Origin of Product |
United States |
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